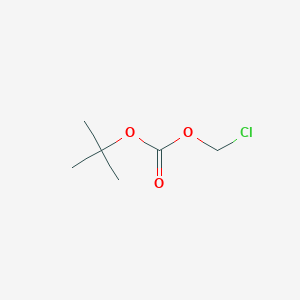
Tert-butyl chloromethyl carbonate
Vue d'ensemble
Description
Tert-butyl chloromethyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl chloromethyl carbonate can be synthesized through the reaction of tert-butyl alcohol with phosgene in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent the decomposition of the product. Another method involves the reaction of tert-butyl alcohol with chloromethyl chloroformate.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl chloromethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butyl alcohol and carbon dioxide.
Decomposition: At elevated temperatures, it can decompose to form tert-butyl alcohol and phosgene.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane and acetonitrile are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Carbamates: Formed when reacting with amines.
Carbonates: Formed when reacting with alcohols.
Tert-butyl alcohol: Formed during hydrolysis and decomposition reactions.
Applications De Recherche Scientifique
Tert-butyl chloromethyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of prodrugs, where the compound acts as a carrier for active pharmaceutical ingredients, enhancing their stability and bioavailability.
Industry: Used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the materials.
Mécanisme D'action
The mechanism of action of tert-butyl chloromethyl carbonate involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The molecular targets include nucleophilic sites on amines and alcohols, where the compound forms stable carbamate and carbonate linkages. The pathways involved include the initial formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroformate: Similar in reactivity but forms methyl esters instead of tert-butyl esters.
Ethyl chloroformate: Forms ethyl esters and is less sterically hindered compared to tert-butyl chloromethyl carbonate.
Isopropyl chloroformate: Forms isopropyl esters and has intermediate steric hindrance.
Uniqueness
This compound is unique due to its bulky tert-butyl group, which provides steric protection and enhances the stability of the resulting carbamates and carbonates. This makes it particularly useful in protecting sensitive functional groups during complex organic syntheses.
Propriétés
IUPAC Name |
tert-butyl chloromethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-6(2,3)10-5(8)9-4-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYERVLYRBRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273630 | |
| Record name | Chloromethyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35180-02-0 | |
| Record name | Chloromethyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35180-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl chloromethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Benzylsulfanyl)phenyl]methanol](/img/structure/B3382631.png)
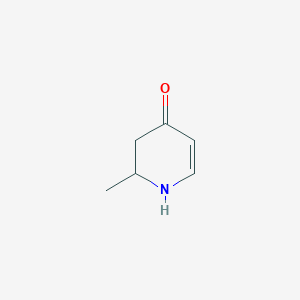
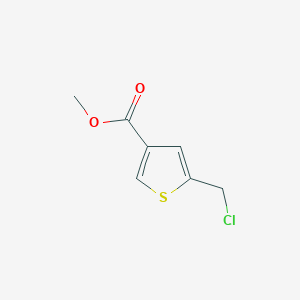
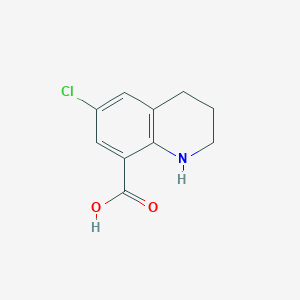


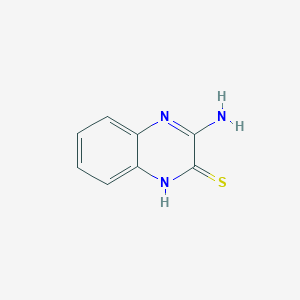

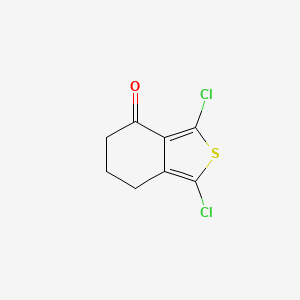
![[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane](/img/structure/B3382701.png)
![N-[(2-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3382704.png)

